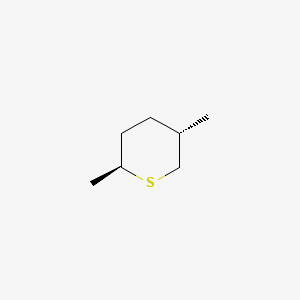
(2S,5S)-2,5-Dimethylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Dimethylthiane is an organic compound that belongs to the class of thianes Thianes are six-membered sulfur-containing heterocycles The specific stereochemistry of this compound indicates that it has two chiral centers, both in the S configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diene precursors that undergo cyclization in the presence of sulfur sources. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2,5-Dimethylthiane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups attached to the thiane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-Dimethylthiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,5S)-2,5-Dimethylthiane involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2,5-Dimethylthiane: The enantiomer of (2S,5S)-2,5-Dimethylthiane with opposite stereochemistry.
Thiane: The parent compound without the methyl substituents.
2,5-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two chiral centers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its enantiomers and other related compounds.
Eigenschaften
CAS-Nummer |
61568-44-3 |
|---|---|
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
FCFFROVETURYHE-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](SC1)C |
Kanonische SMILES |
CC1CCC(SC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
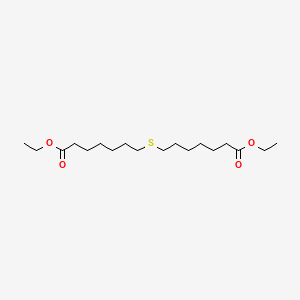
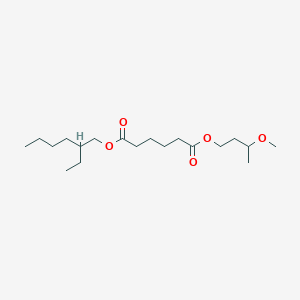
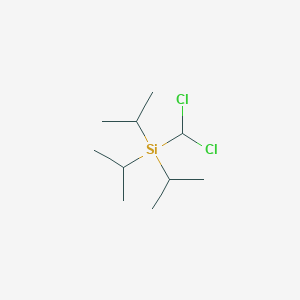
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
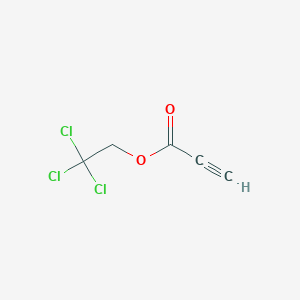
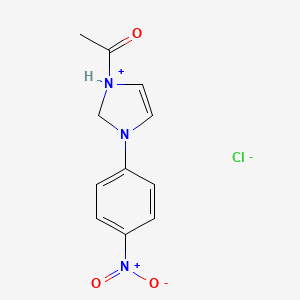
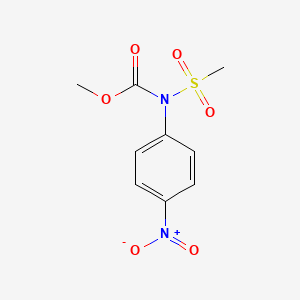
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
